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molecular formula C12H18O3 B1194662 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol CAS No. 2203-14-7

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol

Cat. No. B1194662
M. Wt: 210.27 g/mol
InChI Key: SIBBGGADHQDMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04727123

Procedure details

50 g sodium hydroxide were dissolved in approximately 1.2 liters of water, and 150 g of 4-tert-butylphenol were added to this solution. The mixture was stirred and gently heated until the phenol dissolved. The solution was then cooled to ambient temperature. Aqueous formaldehyde (175 ml, 37 percent) was added, and the solution was stirred for four to six days at ambient temperature. Concentrated hydrochloric acid (110 ml) was added, upon which a two-phase system forms. A yellow, oily organic phase was isolated and washed with three 500 ml portions of water. Chloroform (700 ml) and 500 ml of water were added to this organic oil and the mixture was stirred. The organic phase was isolated and dried over 100 g of anhydrous magnesium sulphate. Evaporation and cooling of the chloroform solution yielded a mixture of white crystals and oil. The addition of 50-100 ml of chloroform and filtration yielded a white crystalline product, 4-tert-butyl-2,6-di(hydroxymethyl)phenol.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
175 mL
Type
reactant
Reaction Step Four
Quantity
110 mL
Type
reactant
Reaction Step Five
Quantity
75 (± 25) mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[C:3]([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)([CH3:6])([CH3:5])[CH3:4].[C:14]1([OH:20])C=CC=CC=1.[CH2:21]=O.Cl>O.C(Cl)(Cl)Cl>[C:3]([C:7]1[CH:8]=[C:9]([CH2:21][OH:1])[C:10]([OH:13])=[C:11]([CH2:14][OH:20])[CH:12]=1)([CH3:6])([CH3:4])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
Quantity
175 mL
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
110 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
75 (± 25) mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
STIRRING
Type
STIRRING
Details
the solution was stirred for four to six days at ambient temperature
CUSTOM
Type
CUSTOM
Details
A yellow, oily organic phase was isolated
WASH
Type
WASH
Details
washed with three 500 ml portions of water
ADDITION
Type
ADDITION
Details
Chloroform (700 ml) and 500 ml of water were added to this organic oil
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over 100 g of anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Evaporation
TEMPERATURE
Type
TEMPERATURE
Details
cooling of the chloroform solution
CUSTOM
Type
CUSTOM
Details
yielded
ADDITION
Type
ADDITION
Details
a mixture of white crystals and oil

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C(=C1)CO)O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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